4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine
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Overview
Description
Synthesis Analysis
Syntheses of compounds related to "4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine" involve strategies that are often seen in the preparation of piperazine or morpholine derivatives. A typical approach includes the use of enaminones to prepare dihydropyrimidinone derivatives containing piperazine or morpholine moieties through a one-pot Biginelli reaction. This method is praised for its efficiency and simplicity, yielding good results without requiring complex procedures (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and piperazine rings has been extensively studied. For instance, the morpholine ring is known to adopt a chair conformation, which is a common structural feature providing stability to the molecule. The crystal structure analysis often reveals how these conformations influence the overall molecular geometry, which is crucial for understanding the chemical reactivity and interaction of these compounds (Aydın et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of morpholine and piperazine derivatives can be quite varied, depending on the substituents and the reaction conditions. These compounds are often used as building blocks in organic synthesis due to their versatility. For example, the SnAP reagents have been introduced for transforming aldehydes into N-unprotected piperazines and morpholines under mild conditions, showcasing the broad utility of these moieties in synthesizing biologically active compounds (Luescher et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are significantly influenced by their molecular structure. Piperazine and morpholine rings impart a degree of polarity to the molecules, affecting their solubility in various solvents. Detailed physical property analysis is essential for understanding the pharmacokinetic behavior of drug molecules containing these structures.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the biological activity of compounds. The presence of a morpholine or piperazine moiety can affect the electron distribution in the molecule, influencing its chemical behavior in biological systems. For instance, modifications on the piperazine or morpholine ring can lead to compounds with significant antimicrobial or antitubercular activity, highlighting the importance of these moieties in medicinal chemistry (Marvadi et al., 2019).
Scientific Research Applications
Chemical Synthesis and Characterization
Research has shown that compounds containing piperazine and morpholine groups, similar to the structure of 4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine, are extensively used in chemical synthesis. For example, the one-pot Biginelli synthesis has been utilized to produce novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties, highlighting the efficiency and versatility of these groups in synthesizing complex molecules with potential pharmacological activities (Bhat et al., 2018). Similarly, the design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations demonstrates the applicability of these moieties in creating materials with novel properties and applications in various industries, including electronics and lubricants (Lava et al., 2009).
Biological and Pharmacological Research
The structural motifs of piperazine and morpholine are also significant in biological and pharmacological research due to their presence in many bioactive compounds. Studies have explored the synthesis and antimicrobial activities of triazole derivatives, indicating the potential of these structures in developing new antimicrobial agents (Bektaş et al., 2010). Moreover, SnAP reagents have been introduced for transforming aldehydes into N-unprotected piperazines and morpholines, showcasing a straightforward method for generating key heterocyclic compounds used in drug discovery (Luescher et al., 2014).
Mechanism of Action
The mechanism of action of a compound depends on its intended use, which is not specified in this case. If it were a drug, for example, its mechanism of action would depend on the specific biological target it interacts with.
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-1-[4-(morpholine-4-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-19(15-17-6-5-16-3-1-2-4-18(16)17)21-7-9-22(10-8-21)20(25)23-11-13-26-14-12-23/h1-4,17H,5-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZOCGPQJZQMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)N3CCN(CC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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